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The hydrophilic polymer, poly(N-(2,3-dihydroxypropyl)methacrylamide) (DHPMA), is emerging

as a versatile platform for the development of advanced chromatographic stationary phases. Its

inherent hydrophilicity, coupled with the reactive diol functionality, offers a unique combination

of properties that can be exploited for a range of chromatographic applications, from the high-

selectivity purification of biomolecules to the separation of polar small molecules. This technical

guide provides an in-depth exploration of the potential applications of DHPMA in

chromatography, complete with quantitative data, detailed experimental protocols, and visual

workflows to aid in practical implementation.

Core Applications of DHPMA-based Stationary
Phases
DHPMA-based materials have demonstrated significant potential in three primary modes of

chromatography: affinity chromatography, hydrophilic interaction chromatography (HILIC), and

normal-phase chromatography. The diol groups on the polymer backbone are key to its

functionality, providing sites for ligand immobilization in affinity chromatography and creating a

polar, hydrophilic surface ideal for HILIC and normal-phase separations.

Affinity Chromatography: A Powerful Tool for
Bioseparation
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DHPMA-based monoliths, particularly those co-polymerized with crosslinkers like N,N'-

methylenebis(acrylamide) (MBA), offer a promising alternative to traditional epoxy-based

monoliths for affinity chromatography.[1][2] The one-step synthesis of the diol-containing

monolith simplifies the preparation process by eliminating the need for a separate hydrolysis

step to generate reactive groups.[1][2] This streamlined approach, combined with the

hydrophilic nature of the polymer, leads to supports with low non-specific protein binding and

high protein grafting capacity.

A key application is the immobilization of proteins, such as streptavidin, to create generic

affinity columns for the capture of biotinylated targets.[1] The diol groups can be oxidized to

aldehydes, which then readily react with primary amines on the protein surface to form a stable

covalent bond.

Quantitative Performance Data for DHPMA-based Monoliths

Parameter Value Reference

Permeability (4.8 ± 0.5) × 10⁻¹⁴ m² [1]

Efficiency
117,600 plates/m (at u_opt =

0.09 cm s⁻¹)
[1]

Protein Grafting Capacity

(Streptavidin)
13 ± 0.7 pmol cm⁻¹ [1][2]

Comparison with Hydrolyzed

poly(GMA-co-MBA)

Similar protein grafting

capacity (13 ± 0.8 pmol cm⁻¹)
[1]

Hydrophilic Interaction Chromatography (HILIC):
Separating Polar Analytes
The inherent hydrophilicity of DHPMA makes it an excellent candidate for HILIC stationary

phases. HILIC is a valuable technique for the separation of polar compounds that are poorly

retained in reversed-phase chromatography. A poly(DHPMA-co-MBA) monolithic column has

been successfully used for the separation of a mixture of nucleosides, demonstrating a clear

HILIC retention mechanism.[1]
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Comparative Performance in Nucleoside Separation

Column
Elution Order of
Uridine and
Adenosine

Retention Factor
(k) of Cytosine
(90:10 ACN/H₂O)

Reference

poly(DHPMA-co-MBA)

monolith

Adenosine before

Uridine
~2.5 [1]

Acquity BEH Amide
Uridine before

Adenosine
3.08 [1]

Atlantis premier BEH

ZIC-HILIC

Uridine before

Adenosine
Not specified [1]

Normal-Phase Chromatography: An Alternative for Polar
Separations
Monodisperse macroporous beads made from poly(2,3-dihydroxypropyl methacrylate-co-

ethylene dimethacrylate) have been shown to be effective stationary phases for normal-phase

HPLC.[3][4] These diol-functionalized beads offer a polar surface for the separation of a variety

of polar compounds, including positional isomers, aniline derivatives, and basic tricyclic

antidepressant drugs.[3][4] The retention and selectivity of these columns can be readily

adjusted by modifying the composition of the non-polar mobile phase.

Performance of Poly(DHPMA-co-EDMA) Beads in Normal-Phase HPLC

Parameter Value Conditions Reference

Efficiency 67,000 plates/m
Analyte: Toluene,

Mobile Phase: THF
[3][4]

Experimental Protocols
Synthesis of a Poly(DHPMA-co-MBA) Monolithic
Capillary Column
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This protocol describes the one-step synthesis of a hydrophilic diol-containing monolith.

Materials:

N-(2,3-dihydroxypropyl)methacrylamide (DHPMA)

N,N'-Methylenebis(acrylamide) (MBA)

Dimethyl sulfoxide (DMSO)

1,4-Butanediol

Dodecanol

2,2'-Azobis(2-methylpropionitrile) (AIBN)

Fused silica capillary

Procedure:

Prepare a porogen mixture of DMSO, 1,4-butanediol, and dodecanol.

Dissolve the crosslinker (MBA) in the porogen mixture with sonication.

Add the monomer (DHPMA) to the mixture and sonicate until dissolved.

Add the initiator (AIBN) and sonicate to ensure homogeneity.

Fill a fused silica capillary with the polymerization mixture.

Seal the ends of the capillary.

Submerge the capillary in a water bath at a specific temperature for a defined period to

initiate polymerization.

After polymerization, flush the monolith with a suitable solvent (e.g., methanol) to remove the

porogens and unreacted components.
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Caption: Workflow for the synthesis of a poly(DHPMA-co-MBA) monolithic column.

Immobilization of Proteins for Affinity Chromatography
This protocol details the steps for covalently attaching a protein (e.g., streptavidin) to a

DHPMA-based monolith.

Materials:

Poly(DHPMA-co-MBA) monolithic column

Sodium periodate (NaIO₄) solution

Protein solution (e.g., streptavidin)

Sodium cyanoborohydride (NaBH₃CN) solution

Sodium borohydride (NaBH₄) solution

Phosphate buffer

Procedure:

Oxidation: Perfuse the monolith with a sodium periodate solution to oxidize the diol groups to

aldehyde groups.

Coupling: Flow a mixture of the protein solution and sodium cyanoborohydride through the

oxidized monolith. The primary amines of the protein will react with the aldehyde groups to
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form Schiff bases, which are then reduced to stable secondary amine linkages by the

cyanoborohydride.

Reduction of Residual Aldehydes: Flush the column with a sodium borohydride solution to

reduce any unreacted aldehyde groups.

Washing: Rinse the column thoroughly with phosphate buffer to remove any non-covalently

bound protein and reagents.

DHPMA Monolith (Diol groups) Oxidation (NaIO4)Step 1 Aldehyde-activated Monolith Protein Coupling (Protein + NaBH3CN)Step 2 Protein-immobilized Monolith Reduction of Residual Aldehydes (NaBH4)Step 3 Washing (Phosphate Buffer)Step 4 Functional Affinity Column

Click to download full resolution via product page

Caption: Workflow for protein immobilization on a DHPMA monolith.

Affinity Chromatography Workflow
This outlines the general steps for purifying a target molecule using a DHPMA-based affinity

column.

Procedure:

Equilibration: Equilibrate the affinity column with a binding buffer.

Sample Loading: Load the sample containing the target molecule onto the column. The

target molecule will bind to the immobilized ligand.

Washing: Wash the column with the binding buffer to remove unbound and weakly bound

impurities.

Elution: Elute the target molecule from the column by changing the buffer conditions (e.g.,

pH, ionic strength, or by introducing a competing molecule).

Regeneration: Regenerate the column by washing with appropriate buffers to remove any

remaining bound molecules and prepare it for the next use.
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Caption: General workflow for affinity chromatography.

HILIC Separation of Nucleosides
This protocol provides a starting point for the separation of nucleosides on a poly(DHPMA-co-

MBA) monolithic column. Optimization of the gradient profile may be required depending on the

specific analytes and column dimensions.

Instrumentation:

UHPLC or HPLC system

Poly(DHPMA-co-MBA) monolithic capillary column

UV detector or Mass Spectrometer

Mobile Phase:
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Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile with 0.1% formic acid

Gradient Program (Example):

Initial Conditions: 95% B for 1 minute.

Gradient: Linear gradient from 95% B to 80% B over 10 minutes.

Wash: Decrease to 50% B for 2 minutes.

Re-equilibration: Return to 95% B and hold for 5-10 column volumes.
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Caption: Principle and workflow of HILIC separation.

Conclusion
DHPMA-based polymers represent a highly promising and versatile platform for the

development of modern chromatographic stationary phases. Their inherent hydrophilicity, ease
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of synthesis, and tunable properties make them suitable for a wide range of applications, from

high-resolution affinity purification of biologics to the challenging separation of polar small

molecules. The detailed protocols and performance data presented in this guide offer a solid

foundation for researchers and drug development professionals to explore and implement

DHPMA-based chromatography in their workflows, potentially leading to more efficient and

effective separation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13422591?utm_src=pdf-body
https://www.benchchem.com/product/b13422591?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2297-8739/10/8/437
https://www.researchgate.net/publication/372880359_Optimization_of_the_Preparation_of_Hydrophilic_PolyDHPMA-co-MBA_Monolithic_Capillary_Columns_A_New_Support_for_Affinity_Chromatography
https://pubmed.ncbi.nlm.nih.gov/12622399/
https://pubmed.ncbi.nlm.nih.gov/12622399/
https://pubmed.ncbi.nlm.nih.gov/12622399/
https://www.researchgate.net/publication/10869647_Polar_Polymeric_Stationary_Phases_for_Normal-Phase_HPLC_Based_on_Monodisperse_Macroporous_Poly23-dihydroxypropyl_methacrylate-_co_-ethylene_dimethacrylate_Beads
https://www.benchchem.com/product/b13422591#potential-applications-of-dhpma-in-chromatography
https://www.benchchem.com/product/b13422591#potential-applications-of-dhpma-in-chromatography
https://www.benchchem.com/product/b13422591#potential-applications-of-dhpma-in-chromatography
https://www.benchchem.com/product/b13422591#potential-applications-of-dhpma-in-chromatography
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13422591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b13422591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13422591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

